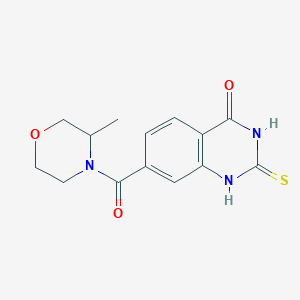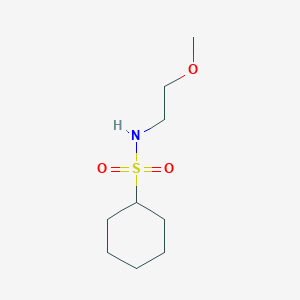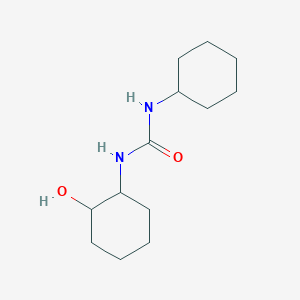![molecular formula C16H19N5O B7572458 N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]quinoxalin-2-amine](/img/structure/B7572458.png)
N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]quinoxalin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]quinoxalin-2-amine, also known as QX-314, is a quaternary ammonium compound that has been used in scientific research for its unique properties as a sodium channel blocker. QX-314 is a highly hydrophilic molecule that is unable to cross the cell membrane on its own, but when paired with a positively charged carrier molecule, it can enter the cell and block sodium channels, preventing action potentials from firing.
作用機序
N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]quinoxalin-2-amine works by blocking sodium channels in neurons, preventing the influx of sodium ions that is necessary for the generation of action potentials. This compound is unable to cross the cell membrane on its own, but when paired with a positively charged carrier molecule, it can enter the cell and block sodium channels from the inside. This mechanism of action makes this compound a highly selective sodium channel blocker, as it only affects channels that are in an open or active state.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects, primarily related to its ability to block sodium channels. By preventing action potentials from firing, this compound can disrupt a wide range of physiological processes, including muscle contraction, nerve signaling, and hormone secretion. This compound has also been shown to have anti-inflammatory effects, possibly due to its ability to block sodium channels in immune cells.
実験室実験の利点と制限
N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]quinoxalin-2-amine has a number of advantages for use in lab experiments, including its high selectivity for sodium channels and its ability to block channels from the inside. However, there are also some limitations to its use, including the need for a carrier molecule to facilitate entry into cells and the potential for off-target effects on other ion channels.
将来の方向性
There are a number of potential future directions for research on N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]quinoxalin-2-amine, including the development of new carrier molecules to improve its delivery into cells, the study of its effects on different types of sodium channels, and the investigation of its potential therapeutic applications in the treatment of pain and inflammation. Additionally, further research is needed to fully understand the mechanisms underlying this compound's effects on sodium channels and other physiological processes.
合成法
N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]quinoxalin-2-amine can be synthesized through a multi-step process involving the reaction of quinoxaline with various reagents to form the desired product. One common method involves the reaction of 2-bromoquinoxaline with 3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propan-1-amine in the presence of a palladium catalyst and a base. The resulting product is then treated with trimethylamine to form this compound.
科学的研究の応用
N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]quinoxalin-2-amine has been used extensively in scientific research as a tool for studying sodium channels in neurons. By blocking sodium channels, this compound can prevent action potentials from firing, allowing researchers to study the effects of sodium channel activity on various physiological processes. This compound has also been used in studies of pain sensation, as blocking sodium channels in sensory neurons can prevent the transmission of pain signals.
特性
IUPAC Name |
N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-11(2)16-20-15(22-21-16)8-5-9-17-14-10-18-12-6-3-4-7-13(12)19-14/h3-4,6-7,10-11H,5,8-9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKGXCNEFJLEOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CCCNC2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(2-Methylanilino)piperidin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7572391.png)

![3-fluoro-4-nitro-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide](/img/structure/B7572401.png)

![Methyl 2-[2-[(2-methoxy-2-phenylacetyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B7572411.png)


![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(2-phenylethenesulfonamido)propanamide](/img/structure/B7572451.png)
![[4-(1,3-Dioxolan-2-yl)piperidin-1-yl]-(2-hydroxyphenyl)methanone](/img/structure/B7572463.png)
![Methyl 2-[(5-bromopyridine-3-carbonyl)amino]-2-phenylacetate](/img/structure/B7572470.png)
![Ethyl 2-[[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-propan-2-ylamino]acetate](/img/structure/B7572471.png)
![(Z)-3-[2-(N-acetyl-4-fluoroanilino)-1,3-thiazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7572472.png)
![1-[4-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol](/img/structure/B7572474.png)